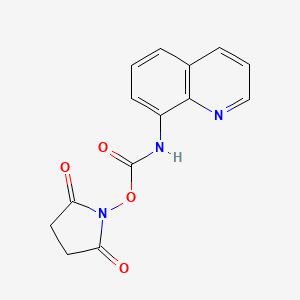
2,5-Dioxopyrrolidin-1-yl quinolin-8-ylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dioxopyrrolidin-1-yl quinolin-8-ylcarbamate is an organic compound that belongs to the class of quinolines and derivatives
Preparation Methods
The synthesis of 2,5-Dioxopyrrolidin-1-yl quinolin-8-ylcarbamate typically involves the coupling of quinoline derivatives with pyrrolidine-2,5-dione. The reaction conditions often include the use of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .
Chemical Reactions Analysis
2,5-Dioxopyrrolidin-1-yl quinolin-8-ylcarbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the quinoline ring, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
2,5-Dioxopyrrolidin-1-yl quinolin-8-ylcarbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential as an enzyme inhibitor and its interactions with various biological targets.
Medicine: Research has shown its potential as an anticonvulsant and its ability to modulate certain neurotransmitter systems.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2,5-Dioxopyrrolidin-1-yl quinolin-8-ylcarbamate involves its interaction with specific molecular targets, such as voltage-gated sodium channels and calcium channels. These interactions can modulate the activity of these channels, leading to various pharmacological effects. The compound’s ability to inhibit certain enzymes also contributes to its therapeutic potential .
Comparison with Similar Compounds
Similar compounds to 2,5-Dioxopyrrolidin-1-yl quinolin-8-ylcarbamate include:
N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide: Known for its anticonvulsant properties.
Bis(2,5-dioxopyrrolidin-1-yl) (disulfanediylbis(ethane-2,1-diyl)) dicarbonate: Used as a reversible linker in biomacromolecule conjugation.
What sets this compound apart is its unique quinoline structure, which provides distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C14H11N3O4 |
|---|---|
Molecular Weight |
285.25 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) N-quinolin-8-ylcarbamate |
InChI |
InChI=1S/C14H11N3O4/c18-11-6-7-12(19)17(11)21-14(20)16-10-5-1-3-9-4-2-8-15-13(9)10/h1-5,8H,6-7H2,(H,16,20) |
InChI Key |
AEBRIPBIXVDEIF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)NC2=CC=CC3=C2N=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


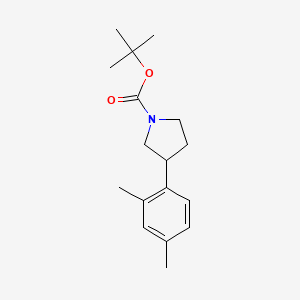
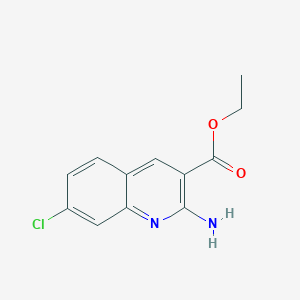

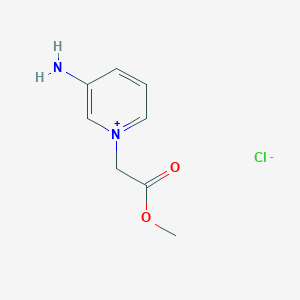
![1-[3-(Benzyloxy)phenyl]-1H-tetrazole-5-thiol](/img/structure/B13670449.png)
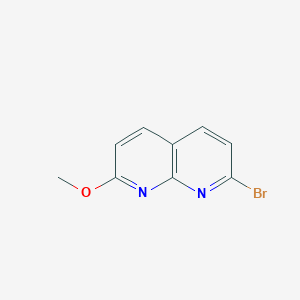
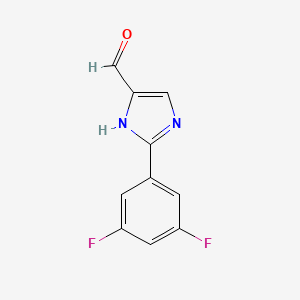
![6-Oxa-2-thiaspiro[4.5]decane-9-carbaldehyde](/img/structure/B13670462.png)
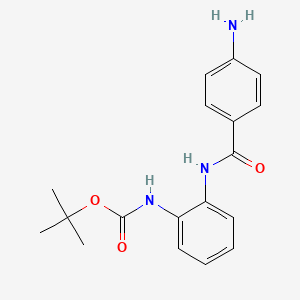
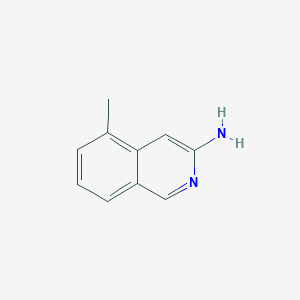

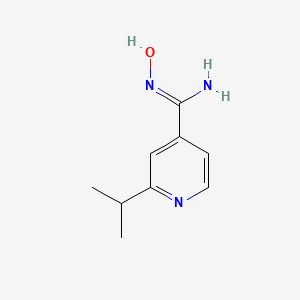
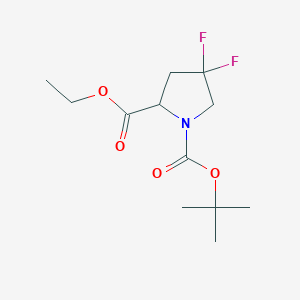
![6-Methoxybenzo[c]isoxazole-3-carbaldehyde](/img/structure/B13670484.png)
